molecular formula C28H28N2O5 B2805135 [1-(cyclopropylamino)-1-oxopropan-2-yl] (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate CAS No. 1096214-42-4

[1-(cyclopropylamino)-1-oxopropan-2-yl] (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate

Cat. No. B2805135
CAS RN: 1096214-42-4
M. Wt: 472.541
InChI Key: KJWXNZIUTBQPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(cyclopropylamino)-1-oxopropan-2-yl] (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate is a useful research compound. Its molecular formula is C28H28N2O5 and its molecular weight is 472.541. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Applications

  • Synthetic Routes and Derivatives : The synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid derivatives showcases diastereoselective cyclopropanation reactions. These synthetic pathways enable the creation of novel compounds with potential in various research applications, demonstrating the versatility of cyclopropyl and quinoline derivatives in medicinal chemistry and organic synthesis S. Yong, A. Ung, S. Pyne, B. Skelton, A. White, 2007.

  • Antibacterial Properties : The novel synthesis of isothiazoloquinolone derivatives, specifically designed as broad-spectrum antibacterial agents effective against resistant strains like MRSA, underscores the therapeutic potential of quinoline derivatives. This research opens pathways for developing new antibacterial treatments addressing drug resistance challenges A. Hashimoto, G. Pais, Qiuping Wang, E. Lucien, C. Incarvito, M. Deshpande, B. J. Bradbury, Jason A. Wiles, 2007.

  • Antimycobacterial Activity : The synthesis and evaluation of quinoline-3-carboxylic acid derivatives for their in vitro antimycobacterial activities highlight the compound's role in combating Mycobacterium tuberculosis, including drug-resistant strains. This line of research is vital for developing new treatments for tuberculosis P. Senthilkumar, M. Dinakaran, Yogesh Chandraseakaran, P. Yogeeswari, D. Sriram, 2009.

  • Cytotoxic and Antiproliferative Properties : Studies on carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrate potent cytotoxic activities against various cancer cell lines, indicating the potential of cyclopropyl and quinoline derivatives in cancer research and therapy L. Deady, T. Rodemann, L. Zhuang, B. Baguley, W. Denny, 2003.

properties

IUPAC Name

[1-(cyclopropylamino)-1-oxopropan-2-yl] (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O5/c1-16(27(31)29-19-10-11-19)35-28(32)25-20-6-4-5-7-22(20)30-26-18(9-12-21(25)26)14-17-8-13-23(33-2)24(15-17)34-3/h4-8,13-16,19H,9-12H2,1-3H3,(H,29,31)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWXNZIUTBQPHW-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)OC(=O)C2=C3CCC(=CC4=CC(=C(C=C4)OC)OC)C3=NC5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)NC1CC1)OC(=O)C2=C3CC/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=NC5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.